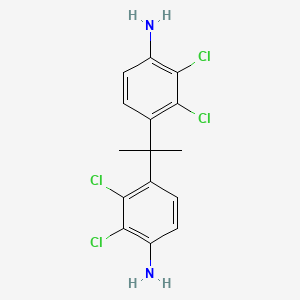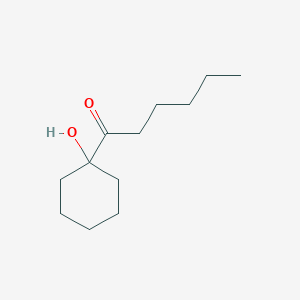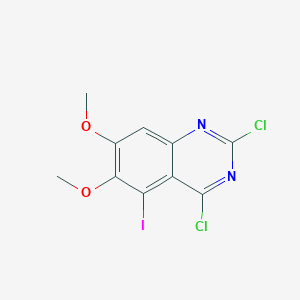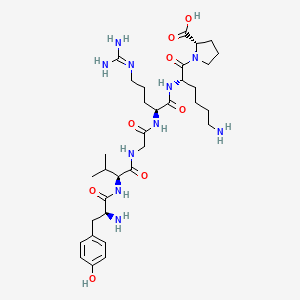![molecular formula C20H25NOS B12557111 1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene CAS No. 144458-91-3](/img/structure/B12557111.png)
1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene is a complex organic compound that features a benzene ring substituted with a morpholinopropyl group and a phenylthiomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 3-chloropropylmorpholine and phenylthiomethyl chloride. These intermediates are then subjected to nucleophilic substitution reactions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylthiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are used in electrophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The morpholinopropyl group can enhance the compound’s binding affinity to specific targets, while the phenylthiomethyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
1-[3-Morpholinopropyl]benzene: Lacks the phenylthiomethyl group, resulting in different chemical properties and reactivity.
4-[Phenylthiomethyl]benzene: Lacks the morpholinopropyl group, affecting its binding affinity and interaction with molecular targets.
1-[3-Morpholinopropyl]-4-methylbenzene: Substitutes the phenylthiomethyl group with a methyl group, altering its chemical behavior.
Uniqueness: 1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene is unique due to the presence of both the morpholinopropyl and phenylthiomethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
144458-91-3 |
|---|---|
Fórmula molecular |
C20H25NOS |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
4-[3-[4-(phenylsulfanylmethyl)phenyl]propyl]morpholine |
InChI |
InChI=1S/C20H25NOS/c1-2-6-20(7-3-1)23-17-19-10-8-18(9-11-19)5-4-12-21-13-15-22-16-14-21/h1-3,6-11H,4-5,12-17H2 |
Clave InChI |
QZRQUMGJFLNTQP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCC2=CC=C(C=C2)CSC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile](/img/structure/B12557031.png)
![2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12557039.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)


![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)




![Benzo[b]thiophene-2,3-diol](/img/structure/B12557087.png)
![2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine](/img/structure/B12557098.png)


